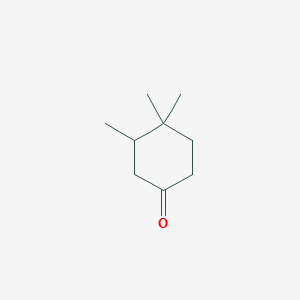

3,4,4-Trimethylcyclohexan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C9H16O |

|---|---|

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

3,4,4-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-7-6-8(10)4-5-9(7,2)3/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

FPNZOUJIEOSYEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(=O)CCC1(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional similarities of 3,4,4-Trimethylcyclohexan-1-one to other trimethyl-substituted cyclohexanones and related derivatives allow for comparative analysis of their properties. Key compounds include:

3,3,5-Trimethylcyclohexanone

- Structure : Methyl groups at positions 3, 3, and 5; ketone at position 1.

- Properties: Higher steric hindrance due to adjacent methyl groups (3,3-dimethyl) compared to 3,4,4-substitution.

- Applications : Used in fragrances and as a solvent.

- Safety : Similar flammability risks but may exhibit distinct metabolic pathways due to substituent positioning .

3,5,5-Trimethylcyclohex-2-ene-1-one

- Structure : Cyclohexene ring with a ketone at position 1 and methyl groups at 3, 5, and 3.

- Properties : The double bond (C2-C3) increases rigidity and conjugation, raising the boiling point (215°C) compared to saturated analogs. Density (0.918 g/cm³) and refractive index (1.4720) reflect enhanced polarity .

- Applications : Intermediate in polymer and agrochemical synthesis.

5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one

- Structure : Aromatic hydroxyphenyl substituent at position 5, with 3,3-dimethyl groups.

- Properties : The hydroxyphenyl group introduces significant polarity (PSA = 37.30 Ų) and hydrogen-bonding capacity, increasing solubility in polar solvents. LogP (3.33) indicates moderate lipophilicity .

- Applications: Pharmaceutical research, particularly in phenolic drug derivatives.

2,6,6-Trimethyl-2-cyclohexene-1,4-dione

- Structure : Two ketone groups (positions 1 and 4) and a cyclohexene double bond.

- Properties: The diketone structure enhances electrophilicity, facilitating reactions like Michael additions. Melting point (26–28°C) and molecular weight (152.19 g/mol) distinguish it from monoketone analogs .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Features |

|---|---|---|---|---|---|

| This compound | C₉H₁₄O | 138.21 (calc.) | Not reported | Not reported | 3,4,4-Trimethyl, saturated ketone |

| 3,3,5-Trimethylcyclohexanone | C₉H₁₄O | 138.21 | ~200 (est.) | ~0.90 (est.) | 3,3,5-Trimethyl, saturated ketone |

| 3,5,5-Trimethylcyclohex-2-ene-1-one | C₉H₁₂O | 138.20 | 215 | 0.918 | Conjugated enone, rigid ring |

| 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one | C₁₅H₂₀O₂ | 232.32 | Not reported | Not reported | Aromatic hydroxyphenyl substituent |

| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | C₉H₁₀O₂ | 152.19 | 26–28 (mp) | 1.491 | Diketone, α,β-unsaturated system |

Notes: Estimated values (est.) are inferred from structural analogs. Data sourced from .

Key Findings and Implications

Conjugated systems (e.g., enones in 3,5,5-Trimethylcyclohex-2-ene-1-one) increase thermal stability and polarity .

Functional Group Diversity :

- Hydroxyphenyl or diketone moieties drastically alter solubility and electronic properties, expanding applications in drug design or polymer chemistry .

Safety and Handling :

- While this compound requires strict flammability controls, compounds with aromatic substituents (e.g., hydroxyphenyl) may pose additional toxicity risks due to metabolic activation .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3,4,4-Trimethylcyclohexan-1-one with high purity?

- Methodology :

- Step 1 : Start with a cyclohexane derivative such as 3,4,4-trimethylcyclohexene. Oxidation using a mild oxidizing agent (e.g., Jones reagent or pyridinium chlorochromate) can introduce the ketone group.

- Step 2 : Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

- Step 3 : Validate purity using GC-MS or HPLC (retention time comparison with standards) .

- Key Considerations : Monitor reaction temperature to avoid over-oxidation. Use anhydrous conditions to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Primary Techniques :

- FT-IR : Confirm the presence of the carbonyl group (C=O stretch ~1700–1750 cm⁻¹).

- NMR :

- ¹H NMR : Identify methyl group environments (δ 0.8–1.5 ppm for axial vs. equatorial methyl protons).

- ¹³C NMR : Detect the ketone carbon (δ ~205–220 ppm).

- Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 140–142 for [M]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Preventive Measures :

- Use fume hoods to avoid inhalation (risk of respiratory irritation).

- Wear nitrile gloves and safety goggles; avoid contact with skin/eyes .

- Emergency Response :

- In case of skin contact: Wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in stereoisomer-specific spectroscopic data be resolved for this compound?

- Methodology :

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra of possible stereoisomers and compare with experimental data .

- Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations.

- Case Study : Discrepancies in methyl group chemical shifts may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .

Q. What catalytic systems enable asymmetric functionalization of this compound?

- Catalyst Design :

- Organocatalysts : Proline-derived catalysts for enantioselective α-amination or aldol reactions.

- Metal Complexes : Chiral Ru or Ir catalysts for hydrogenation of the ketone to produce stereodefined alcohols .

- Optimization : Screen solvent polarity (e.g., toluene vs. THF) and temperature to enhance enantiomeric excess (ee).

Q. How does the steric environment of this compound influence its reactivity in ring-opening reactions?

- Experimental Design :

- Substrate Screening : Test nucleophiles (e.g., Grignard reagents, amines) under varying conditions (acidic/basic).

- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy to assess steric hindrance effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.